1-(2,4,5-Trihydroxyphenyl)ethanone
Overview
Description
“1-(2,4,5-Trihydroxyphenyl)ethanone” is a chemical compound with the molecular formula C8H8O4 . It has a molecular weight of 168.14700 . Other names for this compound include Acetophenone, 2’,4’,6’-trihydroxy-; Acetophloroglucine; Acetylphloroglucinol; Phloroacetophenone .
Molecular Structure Analysis
The molecular structure of “1-(2,4,5-Trihydroxyphenyl)ethanone” consists of an ethanone group (C2H2O) attached to a phenyl group (C6H5) that is substituted with three hydroxy groups (OH) at the 2nd, 4th, and 5th positions .
Physical And Chemical Properties Analysis
“1-(2,4,5-Trihydroxyphenyl)ethanone” has a density of 1.446g/cm3 and a boiling point of 404.3ºC at 760 mmHg . The compound is characterized by a flash point of 212.4ºC .
Scientific Research Applications
Antimicrobial Properties
- Molecular Docking and ADMET Studies : Ethanone, a derivative of 1-(2,4,5-Trihydroxyphenyl)ethanone, has demonstrated antimicrobial properties. Molecular docking studies reveal significant binding affinities with proteins in Staphylococcus aureus, suggesting potential for use in targeting bacterial infections (Satya, V., & Aiswariya, 2022).
Crystal Structure Analysis
- Hydrogen Bonded Crystal Structure : Research on 1-(5-chloro-2-hydroxyphenyl)ethanone, a variant of 1-(2,4,5-Trihydroxyphenyl)ethanone, has provided insights into its unique crystal structure. This includes characterization through various physicochemical techniques and theoretical studies using DFT computational methods (Majumdar, D., 2016).
Antibacterial and Antifungal Applications
- Synthesis of Derivatives with Antimicrobial Effects : 2,4,5-trisubstituted-1H-imidazoles, derived from various ethanone derivatives including 1-(2,4,5-Trihydroxyphenyl)ethanone, have shown effectiveness as antibacterial and antifungal agents. These derivatives have been evaluated for their action against E. coli, S. aureus, C. albicans, and C. fumigatus (Sawant, S. D., Patil, R., & Baravkar, A., 2011).
Fluorescent Probes in Biological Systems
- Naked-Eye Fluorescent On-Off Probe : A derivative of 1-(2-Hydroxyphenyl)ethanone has been utilized in developing a fluorescent probe for detecting H2S in biological systems. This probe demonstrates high selectivity and sensitivity, indicating its potential for studying biological effects of HS− (Fang, T., Jiang, X.-D., Sun, C.-L., & Li, Q., 2019).
Photoremovable Protecting Group for Carboxylic Acids
- Development of Photoremovable Protecting Group : The derivative 1-[2-(2-hydroxyalkyl)phenyl]ethanone has been explored as a photoremovable protecting group for carboxylic acids. When photolyzed, the protected compound releases the acid efficiently, which is a significant development in the field of synthetic chemistry (Atemnkeng, W. N., Louisiana, L. D., Yong, P. K., Vottero, B., & Banerjee, A., 2003).
Schiff Bases for Chemical Applications
- Schiff Bases Synthesis and Applications : Schiff bases derived from 1-(2-hydroxy-5-methyl-3-nitrophenyl)ethanone exhibit a range of applications. Their synthesis, along with DFT calculations and molecular docking studies, demonstrate potential in various chemical and biological applications (Raza, M., Dege, N., Doğan, O. E., Ağar, T., & Sumrra, S., 2021).
Charge Density Analysis in Molecular Structure
- X-ray and Neutron Diffraction Studies : Charge density analysis in 1-(2-hydroxy-5-nitrophenyl)ethanone reveals intricate details of intra- and intermolecular bonding features. This study provides insights into the molecular structure and bonding characteristics of this compound (Hibbs, D., Overgaard, J., & Piltz, R., 2003).
properties
IUPAC Name |
1-(2,4,5-trihydroxyphenyl)ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O4/c1-4(9)5-2-7(11)8(12)3-6(5)10/h2-3,10-12H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCJLAYDOJJYRHF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60171189 | |
Record name | Ethanone, 1-(2,4,5-trihydroxyphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60171189 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4,5-Trihydroxyphenyl)ethanone | |
CAS RN |
1818-27-5 | |
Record name | Ethanone, 1-(2,4,5-trihydroxyphenyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001818275 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1818-27-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57601 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ethanone, 1-(2,4,5-trihydroxyphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60171189 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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